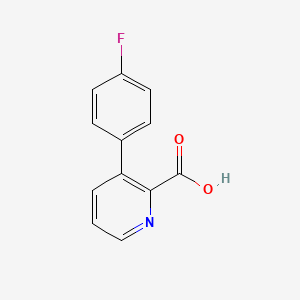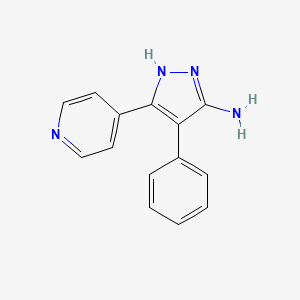
3-(4-氟苯基)吡啶甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(4-Fluorophenyl)picolinic acid" is not directly mentioned in the provided papers, but related compounds and structures have been studied. For instance, "4-(3-carboxyphenyl)picolinic acid" has been used as a building block for the synthesis of various metal–organic and supramolecular networks . Similarly, other fluorophen
科学研究应用
光物理性质和OLED应用
对3-(4-氟苯基)吡啶甲酸及其衍生物的研究主要集中在它们在有机发光二极管(OLEDs)中的应用以及它们的光物理性质。这些化合物已被用作各种铱(III)配合物中的配体,展示了它们在合成OLEDs的蓝色磷光材料中的相关性。例如,徐等人(2009年)的研究使用2-(氟取代苯基)-4-甲基吡啶配体合成了蓝色磷光发射材料,包括3-(4-氟苯基)吡啶甲酸衍生物,用于潜在的OLEDs应用。将氟原子和甲基基团引入配体中可以微调发射颜色,显示出明亮的蓝色至绿色发光(Xu, R. Zhou, G. Wang, & J. Yu, 2009)。
抗菌活性和DNA相互作用
除了光物理性质,3-(4-氟苯基)吡啶甲酸的衍生物还被探索其抗菌活性。Tamer等人(2018年)对吡啶甲酸及其衍生物,包括3-(4-氟苯基)吡啶甲酸,进行了抗菌和抗真菌活性的表征。他们发现这些化合物对革兰氏阳性和革兰氏阴性细菌都非常活性。该研究还调查了这些化合物与DNA的相互作用,为它们的潜在生物医学应用提供了见解(Tamer, S. Tamer, Ö. İdil, D. Avcı, H. Vural, & Y. Atalay, 2018)。
有机化合物的合成
3-(4-氟苯基)吡啶甲酸的合成效用延伸到复杂有机分子的制备。例如,杜等人(2019年)报道了一种从2-吡啶甲酸出发合成癌症治疗药物雷戈非尼的实用合成路线,其中可能涉及3-(4-氟苯基)吡啶甲酸的衍生物。这突显了该化合物在制药合成中的作用(Du, Q. Zhou, Y. Shi, M. Yu, W. Sun, & G. Chen, 2019)。
吡啶氧化物的蒸汽相氧化
研究还探讨了从3-(4-氟苯基)吡啶甲酸衍生物中衍生的材料的催化性质。Hamano、Nagy和Jensen(2012年)开发了一种无金属参与的直接氧化吡啶为相应羧酸的过程,使用空气,在连续流动条件下。这个过程展示了3-(4-氟苯基)吡啶甲酸衍生物在催化应用中的潜力,特别是在重要工业化学品的绿色合成中(Hamano, K. D. Nagy, & K. Jensen, 2012)。
作用机制
Target of Action
Picolinic acid, a related compound, has been shown to bind to zinc finger proteins (zfps), disrupting their structures and inhibiting function .
Mode of Action
It’s plausible that it might interact with its targets in a similar way as picolinic acid does, by binding to zfps and disrupting their structures .
Biochemical Pathways
Picolinic acid, a metabolite of tryptophan (TRY), has been implicated in the pathogenesis of major depression and other mental health conditions .
安全和危害
生化分析
Biochemical Properties
3-(4-Fluorophenyl)picolinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to zinc finger proteins, altering their structure and function . This interaction can inhibit the function of these proteins, which are involved in viral replication and normal cellular homeostasis . Additionally, 3-(4-Fluorophenyl)picolinic acid can act as an immunomodulator by affecting zinc transport .
Cellular Effects
The effects of 3-(4-Fluorophenyl)picolinic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit viral entry by targeting viral-cellular membrane fusion . This inhibition can disrupt the replication cycle of enveloped viruses such as SARS-CoV-2 and influenza A virus . Furthermore, 3-(4-Fluorophenyl)picolinic acid can affect immune responses by working in conjunction with cytokines like interferon gamma .
Molecular Mechanism
At the molecular level, 3-(4-Fluorophenyl)picolinic acid exerts its effects through various mechanisms. It binds to biomolecules such as zinc finger proteins, disrupting their zinc-binding capabilities and altering their structure . This binding can inhibit the function of these proteins, which are crucial for viral replication and cellular homeostasis . Additionally, 3-(4-Fluorophenyl)picolinic acid can interfere with cellular endocytosis and membrane fusion events, further inhibiting viral entry .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Fluorophenyl)picolinic acid can change over time. The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that 3-(4-Fluorophenyl)picolinic acid can maintain its antiviral activity over extended periods .
Dosage Effects in Animal Models
The effects of 3-(4-Fluorophenyl)picolinic acid vary with different dosages in animal models. At lower doses, it has been shown to exhibit antiviral activity without significant toxicity . At higher doses, there may be adverse effects, including potential toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-(4-Fluorophenyl)picolinic acid is involved in several metabolic pathways. It is a metabolite of tryptophan through the kynurenine pathway . This pathway involves enzymes such as indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase . The compound’s role in these pathways can affect metabolic flux and metabolite levels, influencing various physiological processes .
Transport and Distribution
Within cells and tissues, 3-(4-Fluorophenyl)picolinic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . These interactions can affect the compound’s accumulation and distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of 3-(4-Fluorophenyl)picolinic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanisms of action and potential therapeutic applications .
属性
IUPAC Name |
3-(4-fluorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-9-5-3-8(4-6-9)10-2-1-7-14-11(10)12(15)16/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHRQJLIWJGHMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590944 |
Source


|
| Record name | 3-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1192608-90-4 |
Source


|
| Record name | 3-(4-Fluorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)



![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)








